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Compound of Interest

Compound Name: Clemizole

Cat. No.: B1669166 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Clemizole's performance as a Transient Receptor Potential Canonical

5 (TRPC5) channel inhibitor against other alternatives, supported by experimental data and

detailed methodologies.

Clemizole, a compound historically known for its antihistaminic properties, has emerged as a

potent inhibitor of the TRPC5 ion channel. TRPC5 is a non-selective, calcium-permeable cation

channel predominantly expressed in the central nervous system and implicated in various

physiological and pathological processes, including neurite outgrowth, anxiety, and kidney

disease.[1][2] This guide delves into the evidence supporting TRPC5 as the primary target of

Clemizole, compares its efficacy and selectivity with other known TRPC5 inhibitors, and

provides detailed experimental protocols for validation.

Clemizole's Potency and Selectivity for TRPC5
Clemizole has been identified as a novel and potent inhibitor of TRPC5 channels, effectively

blocking TRPC5 currents and calcium entry in the low micromolar range.[1][2] Studies have

demonstrated that Clemizole's inhibitory action is independent of the mode of channel

activation, be it through G protein-coupled receptors, hypoosmotic conditions, or direct

activation by riluzole.[1][2]
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The following table summarizes the half-maximal inhibitory concentration (IC50) values of

Clemizole against TRPC5 and other related TRP channels, highlighting its selectivity. For

comparison, data for other notable TRPC5 inhibitors are also included.

Compound
TRPC5 IC50
(µM)

TRPC4β
IC50 (µM)

TRPC3 IC50
(µM)

TRPC6 IC50
(µM)

Other
Notable
Targets

Clemizole 1.0 - 1.3[1][2] 6.4[1][2] 9.1[1][2] 11.3[1][2]

Histamine H1

Receptor,

Serotonin 5-

HT2

Receptors[3]

HC-070

High Potency

(specific IC50

not stated in

provided

results)

High Potency

(inhibits

TRPC4/5)

- -

Methylxanthin

e

derivative[4]

GFB-887

In Phase 1

clinical trials

for kidney

disease

(specific IC50

not stated)

- - -

Developed by

Goldfinch

Bio[4]

ML204 -

Potent and

selective

TRPC4/5

inhibitor

- - -

AC1903 -

Potent and

selective

TRPC4/5

inhibitor

- - -

As the data indicates, Clemizole exhibits a significant selectivity for TRPC5 over its closest

structural relative, TRPC4β (approximately 6-fold), and even greater selectivity over TRPC3
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and TRPC6 (almost 10-fold).[1][2] It is important to note, however, that Clemizole also

demonstrates high affinity for the histamine H1 receptor, a characteristic stemming from its

original use as an antihistamine.[3] Furthermore, recent studies have identified its activity as a

high-affinity agonist of serotonin 5-HT2 receptors, which is believed to mediate its

anticonvulsant effects observed in Dravet syndrome models.[3][5]

Off-Target Profile of Clemizole
A comprehensive understanding of a compound's off-target interactions is crucial for its

validation as a specific tool compound or therapeutic. A radioligand binding assay of Clemizole
against 132 targets revealed its primary interactions.

Target
Binding Affinity (%
Inhibition)

Functional Effect

Histamine H1 Receptor 99% Antagonist[3]

Serotonin 5-HT2A Receptor 86% Agonist[3]

Serotonin 5-HT2B Receptor 83% Agonist[3]

Beyond these primary off-targets, Clemizole has also been shown to interact with other ion

channels and G-protein-coupled receptors, albeit with lower affinity.[3] This broader interaction

profile should be considered when interpreting experimental results using Clemizole as a

specific TRPC5 inhibitor.

Experimental Protocols for Validating TRPC5
Inhibition
To aid researchers in validating the inhibitory effects of Clemizole and other compounds on

TRPC5 channels, detailed protocols for key experimental techniques are provided below.

Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel currents in live cells.

Cell Lines:
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HEK293 cells stably or transiently expressing human TRPC5.

U-87 glioblastoma cells, which endogenously express TRPC5.[6]

Solutions:

External Solution (in mM): 140 NaCl, 5 CsCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose (pH

7.4 with NaOH).

Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.5 Na-GTP (pH 7.2

with CsOH).

Procedure:

Culture cells expressing TRPC5 on glass coverslips.

Place a coverslip in the recording chamber on the microscope stage and perfuse with the

external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled

with the internal solution.

Establish a whole-cell patch-clamp configuration on a target cell.

Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit TRPC5 currents.

Activate TRPC5 channels using an agonist (e.g., 100 µM Carbachol or direct activator like

Riluzole).

Once a stable baseline current is established, perfuse the cell with the external solution

containing the test inhibitor (e.g., Clemizole) at various concentrations.

Record the inhibition of the TRPC5 current and calculate the IC50 value by fitting the

concentration-response data to a Hill equation.

Fluorometric Intracellular Calcium Measurements
(FLIPR Assay)
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This high-throughput assay measures changes in intracellular calcium concentration in

response to channel activation and inhibition.

Cell Lines:

HEK293 cells stably expressing human TRPC5.

Reagents:

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a commercial kit like the FLIPR

Calcium Assay Kit).

Pluronic F-127.

Probenecid (optional, to prevent dye extrusion).

Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

Procedure:

Seed TRPC5-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom

plates and culture overnight.

Prepare the dye loading solution by dissolving the calcium indicator in HBSS containing

Pluronic F-127 and probenecid.

Remove the culture medium from the cells and add the dye loading solution.

Incubate the plate at 37°C for 1 hour to allow for dye loading.

During incubation, prepare a compound plate containing various concentrations of the test

inhibitor (e.g., Clemizole).

After incubation, wash the cells with HBSS.

Place the cell plate and the compound plate into the FLIPR instrument.

Establish a baseline fluorescence reading.
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Add the TRPC5 agonist to activate the channel and induce calcium influx, measuring the

change in fluorescence.

In separate wells, pre-incubate the cells with the inhibitor from the compound plate for a

defined period before adding the agonist.

Measure the inhibition of the calcium signal by the test compound and calculate the IC50

value.

Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated

using the DOT language.
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Caption: TRPC5 channel activation and inhibition pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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